
Methyl 6-chloro-7-methyl-3-methylideneoct-7-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 6-chloro-7-methyl-3-methylideneoct-7-enoate is an organic compound with the molecular formula C11H17ClO2 It is a methyl ester derivative characterized by the presence of a chloro group, a methyl group, and a methylene group on an octenoate backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-chloro-7-methyl-3-methylideneoct-7-enoate typically involves the esterification of the corresponding carboxylic acid with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the reactants in an inert atmosphere to prevent oxidation and ensure complete conversion. The synthetic route may involve the following steps:
Preparation of the Carboxylic Acid: The starting material, 6-chloro-7-methyl-3-methylideneoct-7-enoic acid, can be synthesized through a series of reactions involving halogenation, alkylation, and dehydrohalogenation.
Esterification: The carboxylic acid is then reacted with methanol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid under reflux conditions to yield the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can ensure consistent product quality and scalability.
化学反応の分析
Types of Reactions
Methyl 6-chloro-7-methyl-3-methylideneoct-7-enoate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Addition Reactions: The double bond in the methylene group can participate in addition reactions with electrophiles such as halogens, hydrogen halides, and peroxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or carboxylic acids, and reduction to form alkanes or alcohols.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar aprotic solvents.
Addition: Halogens (e.g., bromine) in non-polar solvents or hydrogen halides in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products
Substitution: Formation of substituted derivatives such as amines or ethers.
Addition: Formation of dihalides or halohydrins.
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alkanes or alcohols.
科学的研究の応用
Methyl 6-chloro-7-methyl-3-methylideneoct-7-enoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of Methyl 6-chloro-7-methyl-3-methylideneoct-7-enoate involves its interaction with molecular targets such as enzymes or receptors. The chloro and methylene groups play a crucial role in its reactivity and binding affinity. The compound may inhibit or activate specific pathways, leading to desired biological or chemical effects.
類似化合物との比較
Similar Compounds
- 7-Octenoic acid, 6-chloro-7-methyl-3-methylene-, methyl ester
- 6-chloro-7-methyl-3,4-dihydro-2H-chromen-4-amine
- 1H-Pyrrolo[3,2-c]pyridine, 6-chloro-7-Methyl-
Uniqueness
Methyl 6-chloro-7-methyl-3-methylideneoct-7-enoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its structural features allow for diverse chemical transformations and interactions, making it a valuable compound in various research and industrial contexts.
特性
CAS番号 |
74514-26-4 |
|---|---|
分子式 |
C11H17ClO2 |
分子量 |
216.70 g/mol |
IUPAC名 |
methyl 6-chloro-7-methyl-3-methylideneoct-7-enoate |
InChI |
InChI=1S/C11H17ClO2/c1-8(2)10(12)6-5-9(3)7-11(13)14-4/h10H,1,3,5-7H2,2,4H3 |
InChIキー |
ZDNYLGIZFSCGBX-UHFFFAOYSA-N |
正規SMILES |
CC(=C)C(CCC(=C)CC(=O)OC)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


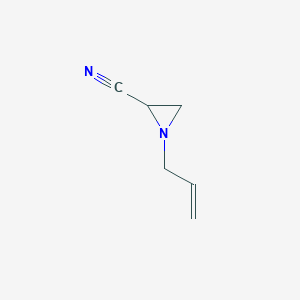
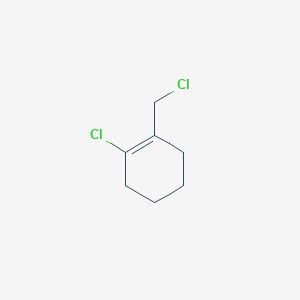

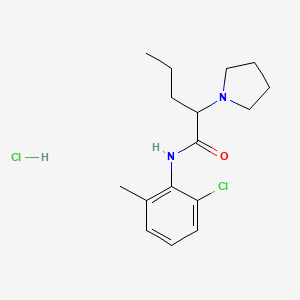
![N-[1-(4-Cyanophenyl)-2-oxo-2-(piperidin-1-yl)ethyl]naphthalene-1-sulfonamide](/img/structure/B14441304.png)
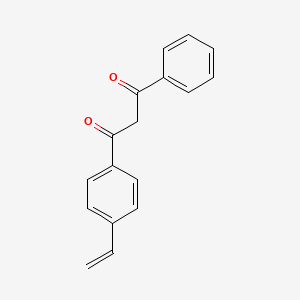
![N-[1,2-Bis(3,4-dimethoxyphenyl)ethyl]benzamide](/img/structure/B14441320.png)
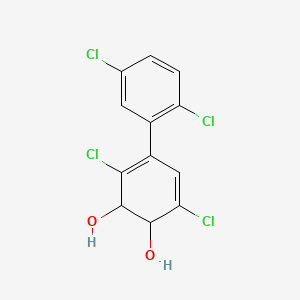
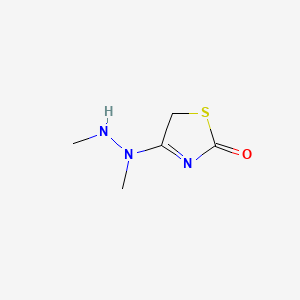
![1-[(Oxiran-2-yl)methyl]-2-(2-phenyl-1,3-dioxolan-2-yl)-1H-benzimidazole](/img/structure/B14441330.png)
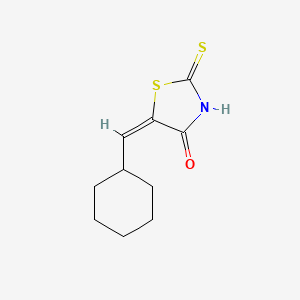
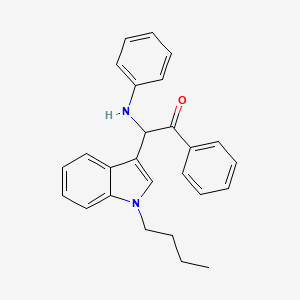
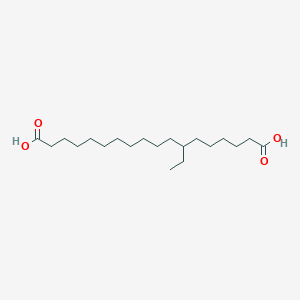
![1-Chloro-4-[(3-methoxybuta-1,3-dien-2-yl)sulfanyl]benzene](/img/structure/B14441368.png)
